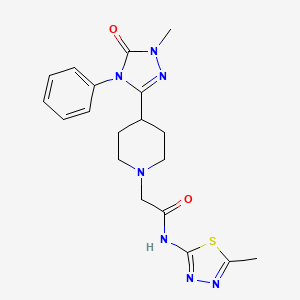

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2S/c1-13-21-22-18(29-13)20-16(27)12-25-10-8-14(9-11-25)17-23-24(2)19(28)26(17)15-6-4-3-5-7-15/h3-7,14H,8-12H2,1-2H3,(H,20,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMIFTNFBUSVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiviral effects, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety and a triazole derivative, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 396.51 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 µg/mL . The incorporation of the 5-methyl group in the thiadiazole ring may enhance these effects due to increased lipophilicity and improved membrane penetration.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20–28 | |

| Escherichia coli | 20–28 | |

| Candida albicans | Not specified |

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. A review indicated that certain thiadiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (T47D), colon cancer (HT-29), and leukemia (Jurkat) cells . In vitro studies showed that these compounds could decrease cell viability significantly while exhibiting minimal toxicity to normal cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast) | Not specified | |

| HT-29 (Colon) | Not specified | |

| Jurkat (Leukemia) | Not specified |

Antiviral Activity

The antiviral potential of thiadiazole derivatives is also noteworthy. Research has indicated that compounds with similar structures can inhibit viral replication through various mechanisms. For instance, some studies have shown efficacy against influenza viruses and HIV .

The biological activities of this compound may be attributed to:

- Inhibition of Enzyme Activity : Many thiadiazole derivatives act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit DNA or RNA synthesis in viruses or cancer cells.

Case Studies and Research Findings

Several studies have synthesized related compounds to evaluate their biological activities:

- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity in vitro against various cell lines. Results indicated significant cytotoxicity correlated with structural modifications .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of substituted thiadiazoles against Gram-positive and Gram-negative bacteria. The results showed strong activity against Bacillus subtilis and Pseudomonas aeruginosa .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide, as effective anticancer agents. For instance:

These compounds exhibit mechanisms such as inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Properties

Thiadiazole derivatives have been explored for their antibacterial and antifungal properties. The incorporation of the thiadiazole moiety has shown promise in enhancing the antimicrobial activity of various compounds. For example:

| Compound | Activity | Notes |

|---|---|---|

| 5-(1-(4-Hydroxyphenyl)thiazole) derivatives | Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria |

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Pesticidal Activity

The thiadiazole ring structure is known for its effectiveness in agricultural chemistry. Compounds containing this structure have been formulated into pesticides due to their ability to disrupt pest metabolism and growth. Research has shown that these compounds can be effective against a range of agricultural pests.

Plant Growth Regulation

Thiadiazole derivatives have also been investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants.

Case Study 1: Anticancer Efficacy

In a study published in Nature Reviews, researchers synthesized a series of thiadiazole derivatives and tested their efficacy against various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited tumor growth in vivo while exhibiting minimal toxicity to normal cells. This study underscores the potential of thiadiazole-containing compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of thiadiazole derivatives for antimicrobial activity revealed that several compounds exhibited potent activity against multi-drug resistant bacterial strains. This research contributes to the ongoing search for new antibiotics amid rising resistance levels.

Comparison with Similar Compounds

Structural and Physical Property Comparison

The following table summarizes key analogs with overlapping structural motifs:

Key Observations:

- Substituent Impact : The target compound’s piperidine-triazole subunit differs from analogs like 4g–4i , which use piperazine or benzylpiperidine. Piperidine’s reduced basicity compared to piperazine may influence solubility and target binding .

- Melting Points : Higher melting points in 4g (203–205°C) vs. 4i (162–164°C) correlate with increased polarity from fluorophenyl vs. benzyl groups.

- Spectral Trends : Consistent IR absorption for C=O (~1670–1705 cm⁻¹) and NH groups across analogs confirms structural integrity .

Anticancer Activity :

- Analogs like 4g–4i () exhibit moderate anticancer activity, likely due to thiadiazole-mediated DNA intercalation or kinase inhibition. The target compound’s triazole-piperidine subunit may enhance selectivity for kinases or proteases .

- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide () shows acetylcholinesterase inhibition, suggesting the acetamide-thiadiazole scaffold’s versatility in targeting enzymes .

Structural-Activity Relationships (SAR)

- Thiadiazole Modifications : 5-Methyl substitution (target compound) vs. 4-chlorophenyl (4g–4i) may reduce steric hindrance, improving target engagement.

- Piperidine vs.

- Triazole vs. Furan : The triazole’s hydrogen-bonding capacity (target compound) could improve binding affinity over furan-containing derivatives like 4h .

Q & A

Q. Basic Research Focus

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Consideration :

For mechanistic insights, employ molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity or topoisomerase II for anticancer effects). Tools like AutoDock Vina or Schrödinger Suite are widely used .

How can researchers address contradictory data in biological activity studies?

Basic Research Focus

Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using controls (e.g., reference drugs like ciprofloxacin for antimicrobial tests) and repeat experiments in triplicate .

Advanced Consideration :

Use structure-activity relationship (SAR) analysis to isolate pharmacophores. For example, modifying the piperidine substituents or the phenyl group in the triazole ring may enhance selectivity and reduce off-target effects .

What computational tools are effective for predicting the physicochemical properties of this compound?

Q. Basic Research Focus

- Lipinski’s Rule of Five : Assess drug-likeness using tools like Molinspiration.

- SwissADME : Predict logP, solubility, and bioavailability .

Advanced Consideration :

Perform molecular dynamics simulations (e.g., GROMACS) to study membrane permeability or stability in biological environments. This is critical for optimizing pharmacokinetic profiles .

What synthetic challenges arise from the piperidine-acetamide linkage, and how are they resolved?

Basic Research Focus

The acetamide linker may undergo hydrolysis under acidic/basic conditions. Use mild reagents (e.g., DCC/DMAP for amide bond formation) and monitor reactions via TLC to prevent degradation .

Advanced Consideration :

Steric hindrance from the piperidine ring can reduce alkylation efficiency. Employ phase-transfer catalysts (e.g., TBAB) or microwave irradiation to enhance reaction kinetics .

How can researchers design derivatives to improve metabolic stability?

Basic Research Focus

Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to reduce oxidative metabolism. Alternatively, replace labile protons with deuterium (deuterated analogs) .

Advanced Consideration :

Use prodrug strategies : Modify the acetamide group to a carbamate or ester, which hydrolyzes in vivo to release the active compound. This approach improves oral bioavailability .

Table 1: Key Reaction Conditions for Analogous Compounds

What are the limitations of PASS Online® for predicting biological activity?

Advanced Research Focus

While PASS Online® predicts activity spectra (e.g., antimicrobial, anticancer), it relies on existing data and may overlook novel mechanisms. Validate predictions with in vitro/in vivo studies and cross-reference with ChEMBL or PubChem datasets .

How can crystallography aid in understanding this compound’s bioactivity?

Advanced Research Focus

X-ray crystallography reveals 3D conformation and intermolecular interactions (e.g., hydrogen bonding with target proteins). For example, the planar triazole ring may intercalate into DNA, while the piperidine moiety enhances solubility .

What strategies mitigate toxicity risks during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.